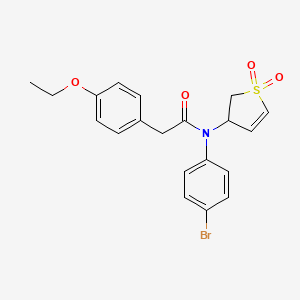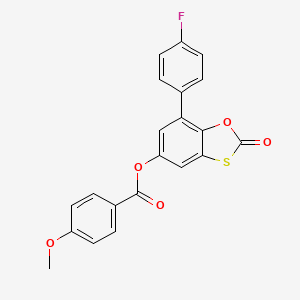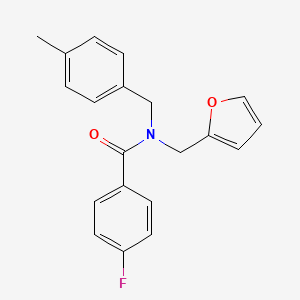![molecular formula C24H28N2O5S B11413143 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B11413143.png)
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a morpholine sulfonyl group, which can enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholine Sulfonyl Group: This step involves sulfonylation reactions using sulfonyl chlorides and morpholine.
Formation of the Acetamide Linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mécanisme D'action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach its targets more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid: Similar benzofuran core but different functional groups.
N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide: Similar acetamide linkage but different substituents.
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide: Similar benzofuran core with additional methyl groups.
Uniqueness
What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide apart is its combination of the benzofuran core with the morpholine sulfonyl group, which can enhance its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H28N2O5S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H28N2O5S/c1-15-5-10-22-19(14-30-24(22)18(15)4)11-23(27)25-20-6-8-21(9-7-20)32(28,29)26-12-16(2)31-17(3)13-26/h5-10,14,16-17H,11-13H2,1-4H3,(H,25,27) |
Clé InChI |
MZAMZLLMWIEMSU-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11413066.png)


![6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413091.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11413097.png)
![1'-ethyl-7-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413099.png)
![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413109.png)
![6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413115.png)
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B11413123.png)

![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11413128.png)

![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11413138.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413147.png)
